molecular formula C7H10O2 B022462 1-Allylcyclopropanecarboxylic acid CAS No. 80360-57-2

1-Allylcyclopropanecarboxylic acid

Cat. No. B022462
CAS RN: 80360-57-2
M. Wt: 126.15 g/mol
InChI Key: YCHKQUJFRCYZQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-allylcyclopropanecarboxylic acid and its derivatives often involves strategic methodologies that exploit the reactivity of the cyclopropane ring. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid demonstrates the complexity and creativity in accessing cyclopropane-containing compounds. This particular synthesis avoids reactions that would open the cyclopropane ring, thereby preserving its structural integrity (Mangelinckx et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-allylcyclopropanecarboxylic acid is characterized by its compact cyclopropane ring, which significantly influences its chemical behavior. The constrained geometry of the cyclopropane ring impacts the molecule's conformational preferences and reactivity patterns. For example, studies on the conformational profile of 1-aminocyclopropanecarboxylic acid provide insights into how the cyclopropane moiety affects molecular shape and potential applications in designing peptide and protein surrogates (Gómez-catalán et al., 2000).

Chemical Reactions and Properties

1-Allylcyclopropanecarboxylic acid undergoes a variety of chemical reactions, highlighting its versatility as a synthetic building block. The presence of the cyclopropane ring and the carboxylic acid functionality allows for diverse transformations, including ring-opening reactions, functional group interconversions, and conjugation reactions. These properties are explored through the synthesis of various derivatives and the study of their reactivity (Krasnov et al., 2003).

Scientific Research Applications

  • Study of Interconversion Reactions

    It is used for studying the interconversion reactions of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives (Roberts & Mazur, 1951).

  • Electrosynthesis

    The compound plays a role in the electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes, which can evolve into substituted naphthalenes or α-benzhydryl-α-cycloalkenone (Oudeyer et al., 2003).

  • Synthesis of Methylenecyclopropyl Carboxylates and Polysubstituted Furans

    It is used in the efficient synthesis of these compounds (Xu, Huang & Zhong, 2006).

  • Inhibition of Carbonic Anhydrase Enzymes

    The compound has potential as an inhibitor of carbonic anhydrase enzymes, showing inhibitory effects in the low nanomolar range (Boztaş et al., 2015).

  • Ethylene Synthesis in Tomato

    1-Aminocyclopropane-1-carboxylic acid synthase (ACS), a key enzyme in the synthesis of ethylene, is involved in the study of this hormone in tomatoes (Barry, Llop-Tous & Grierson, 2000).

  • Role in Plant Development and Pathogen Virulence

    ACC, a form of this compound, plays a signaling role in plant development, cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).

  • Neurological Effects

    1-Aminocyclopropanecarboxylic acid blocks convulsions and deaths induced by N-methyl-D-aspartate in a dose-dependent manner (Skolnick et al., 1989).

  • Biological Activities

    Compounds containing 1-Aminocyclopropane-1-carboxylic acid have a wide range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).

  • Antidepressant and Anxiolytic Actions

    Derivatives of 1-Aminocyclopropanecarboxylic acid exhibit antidepressant and anxiolytic actions in animal models (Trullás et al., 1991).

  • Synthesis from Dehydroamino Acid Derivatives

    Derivatives of 1-Aminocyclopropanecarboxylic acid are synthesized from dehydroamino acid derivatives via sulfur ylide for research applications (Zhou et al., 2011).

properties

IUPAC Name

1-prop-2-enylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKQUJFRCYZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339542
Record name 1-Allylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylcyclopropanecarboxylic acid

CAS RN

80360-57-2
Record name 1-Allylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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